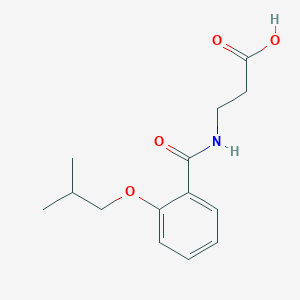
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
作用机制
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate targets CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the phosphorylation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and neuroprotective effects, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have anti-inflammatory and anti-angiogenic properties.
实验室实验的优点和局限性
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, the high cost of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be a limiting factor for some research groups.
未来方向
There are several potential future directions for research on dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate at a lower cost. Another area of research is the investigation of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for other diseases such as viral infections and autoimmune disorders. Finally, the use of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other therapies such as immunotherapy and gene therapy is an area of active research.
合成方法
The synthesis of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the condensation of 4-hydroxybenzaldehyde with isopropylamine to form 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydropyridine-3-carboxamide. This intermediate is then reacted with dimethyl oxalate in the presence of piperidine to yield dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The final product is obtained after purification by column chromatography.
科学研究应用
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to sensitize cancer cells to chemotherapy and radiation therapy. dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-5-7-13(20)8-6-12/h5-11,16,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEARHYSBZEUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-(4-hydroxyphenyl)-1-(propan-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)




